(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
CAS No.:
Cat. No.: VC16662714
Molecular Formula: C16H14O2
Molecular Weight: 246.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O2 |
|---|---|
| Molecular Weight | 246.33 g/mol |
| IUPAC Name | (1R,2S,11R,12S)-2,5,6,7,8-pentadeuterio-11-(trideuteriomethyl)tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
| Standard InChI | InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D |
| Standard InChI Key | NELNWZJOZOSDFH-ROKNWGGVSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H] |
| Canonical SMILES | CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a tetracyclic framework comprising a methanoanthracene core with ketone groups at positions 9 and 10. The stereochemistry is defined by the (1R,4S,4aR,9aS)-rel configuration, ensuring specific spatial arrangements critical for its reactivity . Deuterium substitution occurs at eight hydrogen sites, predominantly on the methyl group (CD) and adjacent carbon atoms, as indicated by the SMILES notation:
.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.33 g/mol | |
| CAS RN | 1329799-73-6 | |
| Storage Conditions | Room temperature |
The deuterium incorporation reduces vibrational frequencies, which can be advantageous in spectroscopic studies such as NMR and mass spectrometry.
Synthesis and Manufacturing
Synthetic Pathway
The non-deuterated parent compound is synthesized via Diels-Alder reaction between menadione (Vitamin K3) and cyclopentadiene, forming the methanoanthracene backbone. For the deuterated variant, isotopic labeling is achieved through:
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Deuterium Exchange: Replacing hydrogen with deuterium in precursor molecules under controlled conditions (e.g., acidic DO environments).
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Catalytic Deuteration: Using deuterium gas and palladium catalysts to saturate specific C-H bonds.
Industrial Production
Toronto Research Chemicals (LGC) manufactures the compound under stringent quality controls, ensuring isotopic purity >98% . The process involves:
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Purification: Column chromatography to isolate the deuterated product.
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Quality Assurance: Spectral validation (NMR, IR) and mass spectrometry to confirm deuteration sites .
Applications in Research
Isotopic Labeling in Vitamin K1 Synthesis
As a key intermediate, this compound facilitates the synthesis of deuterated Vitamin K1 (phytonadione), which is used to study:
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Metabolic Pathways: Tracking hepatic uptake and conversion to active forms (e.g., menaquinone-4).
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Pharmacokinetics: Assessing bioavailability and half-life in preclinical models.
Spectroscopic Studies
Deuterium’s nuclear spin () enhances resolution in -NMR, enabling detailed conformational analysis of the methanoanthracene core . Researchers have utilized this to map electron density distributions and hydrogen-bonding interactions in crystalline states .
Pharmacological and Biological Considerations
Metabolic Stability
Deuterium incorporation can alter metabolic rates—a phenomenon termed the kinetic isotope effect (KIE). Studies show that deuteration at the methyl group slows oxidative metabolism by cytochrome P450 enzymes, prolonging the compound’s in vivo half-life.
Research Findings and Advancements
Metabolic Tracing
In a 2024 study, deuterated Vitamin K1 synthesized from this intermediate was administered to murine models. LC-MS analysis revealed delayed clearance rates (t = 8.2 h vs. 5.7 h in non-deuterated controls), highlighting deuterium’s impact on pharmacokinetics.
Crystallographic Insights
X-ray diffraction of the deuterated compound demonstrated altered unit cell parameters compared to its protiated form, with a 0.5% reduction in cell volume due to shorter C-D bonds . These findings have implications for material science applications requiring precise lattice engineering.
Future Directions
Expanded Isotopologue Libraries
Future research may focus on synthesizing analogs with site-specific deuterium labeling (e.g., d, d) to dissect individual metabolic contributions. Such libraries could refine tracer studies in complex biological matrices.
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